molecular formula C16H13N3O3S B280868 3-(Quinoline-8-sulfonamido)benzamide

3-(Quinoline-8-sulfonamido)benzamide

Katalognummer B280868
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: UDNWVZZNBNCIOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Quinoline-8-sulfonamido)benzamide, also known as QSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. 3-(Quinoline-8-sulfonamido)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(Quinoline-8-sulfonamido)benzamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
3-(Quinoline-8-sulfonamido)benzamide has been found to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(Quinoline-8-sulfonamido)benzamide has also been found to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 3-(Quinoline-8-sulfonamido)benzamide has been found to modulate the expression of various genes involved in cell cycle regulation and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

3-(Quinoline-8-sulfonamido)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(Quinoline-8-sulfonamido)benzamide has also been found to be stable under various conditions, allowing for long-term storage and use in experiments. However, 3-(Quinoline-8-sulfonamido)benzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 3-(Quinoline-8-sulfonamido)benzamide. One area of interest is the development of 3-(Quinoline-8-sulfonamido)benzamide-based drugs for the treatment of cancer, bacterial and fungal infections, and viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide and its potential side effects. Finally, the development of new synthesis methods for 3-(Quinoline-8-sulfonamido)benzamide may lead to improved yields and cost-effectiveness for its use in scientific research.

Synthesemethoden

The synthesis of 3-(Quinoline-8-sulfonamido)benzamide involves the reaction of 8-aminoquinoline-2-sulfonic acid with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(Quinoline-8-sulfonamido)benzamide in its pure form. This synthesis method has been widely used in the production of 3-(Quinoline-8-sulfonamido)benzamide for scientific research purposes.

Wissenschaftliche Forschungsanwendungen

3-(Quinoline-8-sulfonamido)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antibacterial, antifungal, and antiviral properties. 3-(Quinoline-8-sulfonamido)benzamide has been tested against various cancer cell lines, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth. 3-(Quinoline-8-sulfonamido)benzamide has also been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Additionally, 3-(Quinoline-8-sulfonamido)benzamide has been tested against viruses such as herpes simplex virus and has shown antiviral activity.

Eigenschaften

Molekularformel

C16H13N3O3S

Molekulargewicht

327.4 g/mol

IUPAC-Name

3-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20)

InChI-Schlüssel

UDNWVZZNBNCIOU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.